Anti-infective agent 9

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

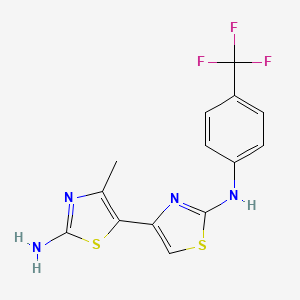

C14H11F3N4S2 |

|---|---|

分子量 |

356.4 g/mol |

IUPAC 名称 |

4-methyl-5-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-4-2-8(3-5-9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21) |

InChI 键 |

ZBWCLPCSGPKWDG-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Quest for Anti-Infective Agent 9: A Methodological Overview

A comprehensive understanding of the discovery and synthesis of novel anti-infective agents is crucial for advancing modern medicine. While "Anti-infective agent 9" serves as a conceptual placeholder, this guide outlines the rigorous, multi-stage process that would be involved in its journey from initial concept to a potential therapeutic candidate. This document details the established methodologies, data presentation standards, and logical workflows inherent in such a drug discovery program.

I. Discovery and Target Validation

The initial phase of discovering a new anti-infective agent involves identifying and validating a biological target crucial for a pathogen's survival or virulence. This process is followed by high-throughput screening to identify initial "hit" compounds.

A. High-Throughput Screening (HTS) Workflow

High-throughput screening allows for the rapid assessment of large compound libraries against the validated target. The typical workflow is a multi-step process designed to efficiently identify promising candidates while minimizing false positives.

Caption: High-Throughput Screening Workflow for Hit Identification.

B. Experimental Protocol: In Vitro Target Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified target enzyme.

Methodology:

-

Enzyme Preparation: The target enzyme is expressed and purified to homogeneity. Enzyme concentration is determined using a standardized protein assay.

-

Assay Buffer: A buffer solution is prepared to maintain optimal pH and ionic strength for enzyme activity.

-

Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (B87167) (DMSO) to create a range of concentrations.

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the substrate, assay buffer, and the test compound in a 96-well or 384-well plate format.

-

Incubation: The reaction plate is incubated at a controlled temperature for a specific duration to allow for the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and the product formation is quantified using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

II. Lead Optimization and Synthesis

Once initial hits are identified, a lead optimization phase commences. This involves medicinal chemistry efforts to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.

A. Structure-Activity Relationship (SAR) Cycle

The core of lead optimization is the iterative process of the Structure-Activity Relationship (SAR) cycle. Chemists systematically modify the chemical structure of lead compounds and assess the impact on biological activity.

Caption: The Iterative Cycle of Structure-Activity Relationship (SAR).

B. Representative Synthetic Protocol: Suzuki Coupling

Objective: To synthesize a biaryl analog of a lead compound, a common transformation in medicinal chemistry.

Methodology:

-

Reactant Preparation: An aryl halide (1 equivalent) and an aryl boronic acid (1.2 equivalents) are dissolved in a suitable solvent (e.g., dioxane/water mixture).

-

Catalyst and Base: A palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as sodium carbonate (2 equivalents), are added to the reaction mixture.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

III. Preclinical Evaluation

Promising candidates from lead optimization undergo rigorous preclinical evaluation to assess their safety and efficacy before they can be considered for clinical trials.

A. In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

This phase establishes the relationship between the drug's concentration in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics).

Caption: The Interplay of Pharmacokinetics and Pharmacodynamics.

B. Quantitative Data Summary

The following tables represent the types of quantitative data that would be generated and analyzed for a promising candidate like "this compound."

Table 1: In Vitro Activity Profile

| Compound | Target IC50 (nM) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity (CC50, µM) |

| Lead 1 | 250 | 16 | >64 | 50 |

| Agent 9 | 15 | 2 | 8 | >100 |

Table 2: Pharmacokinetic Parameters in Rodents

| Compound | Route | Bioavailability (%) | Cmax (ng/mL) | T1/2 (h) |

| Agent 9 | IV | 100 | 1500 | 4.2 |

| Agent 9 | PO | 45 | 650 | 4.5 |

This guide provides a foundational framework for the discovery and synthesis of a novel therapeutic. The actual journey for any specific agent would involve a highly detailed and data-driven progression through each of these stages, with continuous evaluation and optimization.

An In-depth Technical Guide on the Mechanism of Action of Penicillin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of Penicillin, a foundational member of the β-lactam class of antibiotics. It covers the molecular interactions, target pathways, quantitative efficacy data, and key experimental protocols relevant to its study.

Core Mechanism: Irreversible Inhibition of Bacterial Cell Wall Synthesis

Penicillin's bactericidal activity stems from its ability to inhibit the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] Peptidoglycan, a critical structural component, provides mechanical strength to the cell wall, protecting the bacterium from osmotic lysis.[3][4] Penicillin and other β-lactam antibiotics specifically target and inhibit enzymes known as Penicillin-Binding Proteins (PBPs), which are essential for cross-linking the peptidoglycan chains.[1][5]

The key structural feature of penicillin is the four-membered β-lactam ring.[1][3] This ring mimics the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[6] This structural similarity allows penicillin to bind to the active site of PBPs (DD-transpeptidases). The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site.[6] This acylation is effectively irreversible, leading to the inactivation of the enzyme.[6] Without functional PBPs, the bacterium cannot properly construct or repair its cell wall, resulting in cell lysis and death.[3][5][7] This mechanism is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3]

Signaling and Interaction Pathway

The following diagram illustrates the key steps in bacterial peptidoglycan synthesis and the point of inhibition by Penicillin.

Caption: Bacterial peptidoglycan synthesis and inhibition by Penicillin.

Quantitative Data: Efficacy of Penicillin

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[8][9] MIC values are critical for assessing potency and monitoring resistance.[10][11]

The tables below summarize representative MIC values for Penicillin G against common bacterial pathogens. Note that these values can vary based on the specific strain and the development of resistance.[10]

Table 1: Penicillin G MIC Data for Gram-Positive Bacteria

| Bacterial Strain | Strain Designation (ATCC) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 29213 (susceptible) | 0.4 - 24[10] | - | - |

| Streptococcus pneumoniae | 49619 (susceptible) | ≤0.06[12] | ≤0.06[12] | ≤0.06[12] |

| Streptococcus pneumoniae | - (intermediate) | 0.12 - 1.0[12] | - | - |

| Streptococcus pneumoniae | - (resistant) | ≥2.0[12] | - | - |

| Enterococcus faecalis | 29212 | - | - | - |

| MIC₅₀ and MIC₉₀ refer to the concentrations required to inhibit 50% and 90% of isolates, respectively. Data for some entries are not specified in the provided search results. |

Key Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This standard method is used to determine the MIC of an antibiotic against a specific bacterium.[13][14]

Objective: To find the lowest concentration of Penicillin that inhibits the visible growth of a target microorganism in a liquid medium.

Materials:

-

Penicillin G stock solution of known concentration

-

Mueller-Hinton Broth (MHB), sometimes supplemented for fastidious organisms[11]

-

Sterile 96-well microtiter plates[8]

-

Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5x10⁵ CFU/mL)[8][11]

-

Incubator (35°C ± 2°C)[14]

-

Plate reader or visual inspection aid

Methodology:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the highest concentration of Penicillin stock solution to well 1. c. Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 serves as the growth control (no antibiotic). e. Well 12 serves as the sterility control (no bacteria).

-

Inoculation: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: a. Cover the plate and incubate at 35°C for 18-24 hours in ambient air.[12][15]

-

Reading Results: a. The MIC is determined as the lowest concentration of Penicillin in which there is no visible turbidity (growth).[8][16] This can be assessed visually or with a plate reader measuring optical density.

Caption: Workflow for Broth Microdilution MIC Determination.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Assay

This biochemical assay is used to determine the binding affinity of an unlabeled antibiotic by measuring its ability to compete with a labeled penicillin probe.[17][18]

Objective: To determine the concentration of Penicillin required to inhibit 50% of binding to a specific PBP (IC₅₀).

Materials:

-

Bacterial membranes containing PBPs, isolated from the target organism[19]

-

Unlabeled Penicillin G (test antibiotic)

-

Fluorescently labeled penicillin probe (e.g., Bocillin-FL)[18][20]

-

Reaction buffer

-

SDS-PAGE equipment

-

Fluorimeter or gel imaging system

Methodology:

-

Membrane Preparation: a. Grow the bacterial strain to the mid-logarithmic phase. b. Harvest cells and lyse them using a French press or sonication.[19] c. Isolate the membrane fraction through ultracentrifugation.[19]

-

Competition Assay: a. Prepare serial dilutions of unlabeled Penicillin G in the reaction buffer. b. In separate tubes, incubate a fixed amount of the prepared bacterial membranes with the varying concentrations of unlabeled Penicillin G for a set time (e.g., 10-30 minutes) to allow binding.[20] c. Add a constant, subsaturating concentration of the fluorescent Bocillin-FL probe to all tubes.[20] Incubate for an additional 10-15 minutes. The probe will bind to any PBPs not already occupied by the unlabeled Penicillin.

-

Analysis: a. Stop the binding reaction by adding Laemmli sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using a fluorimeter or gel imager. d. Quantify the fluorescence intensity of the PBP bands. The intensity will be inversely proportional to the concentration of the unlabeled Penicillin G. e. Plot the fluorescence intensity against the log of the Penicillin G concentration and fit the data to determine the IC₅₀ value.

References

- 1. Penicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]

- 3. news-medical.net [news-medical.net]

- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Penicillin-binding protein - Proteopedia, life in 3D [proteopedia.org]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. idexx.dk [idexx.dk]

- 10. benchchem.com [benchchem.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. benchchem.com [benchchem.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. A method to assay penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 20. benchchem.com [benchchem.com]

"chemical structure and properties of Anti-infective agent 9"

An Analysis of the Chemical Structure and Biological Properties of a Novel Antiplasmodial Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent 9 is a novel small molecule inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide synthesizes the currently available information on its chemical structure and biological properties. The compound, identified by CAS number 758689-17-7, demonstrates potent antiplasmodial activity with a reported IC50 of 600 nM. Its mechanism of action is believed to involve the disruption of central carbon metabolism in the parasite, specifically by reducing pyruvate (B1213749) levels and interfering with the tricarboxylic acid (TCA) cycle. This document provides a summary of its known characteristics and places its activity within the broader context of antimalarial drug discovery targeting parasite metabolism.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule containing thiazole (B1198619) and trifluoromethylphenyl moieties. While a detailed experimental characterization is not publicly available, its fundamental properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 758689-17-7 | [1] |

| Molecular Formula | C₁₄H₁₁F₃N₄S₂ | [1] |

| SMILES | FC(F)(F)C1=CC=C(C=C1)NC2=NC(=CS2)C=3SC(=NC3C)N | [1] |

| Molecular Weight | 372.39 g/mol (Calculated) | |

| Physical State | Solid (presumed) | |

| Storage Temperature | -20°C | [1] |

Note: Detailed experimental data on properties such as melting point, boiling point, solubility, and pKa are not available in the public domain.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the blood stages of Plasmodium falciparum. The primary reported activity centers on the disruption of the parasite's energy metabolism.

Table 2: Biological Activity of this compound

| Parameter | Value | Target Organism | Notes | Source |

| IC₅₀ | 600 nM | Plasmodium falciparum | In vitro growth inhibition | [1] |

| Reported MOA | Reduces pyruvate levels, disrupts TCA cycle | Plasmodium falciparum | Specific enzyme target not identified | [1] |

| Metabolic Stability | Reported as robust | Not specified | [1] | |

| Toxicity | Minimal toxicity to human liver cells | Human (HepG2 or similar) | [1] |

The proposed mechanism of action—disruption of pyruvate metabolism and the TCA cycle—points to a critical vulnerability in the parasite. During its intraerythrocytic growth phase, P. falciparum has a high metabolic rate, relying heavily on glycolysis for ATP production. While much of the glucose-derived pyruvate is converted to lactate, the TCA cycle remains essential for generating metabolic intermediates for biosynthesis.

It has been noted that the target of this compound is likely not 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme in the apicoplast's non-mevalonate pathway for isoprenoid synthesis[1].

The Role of Pyruvate and the TCA Cycle in Plasmodium falciparum

The TCA cycle in P. falciparum is a central metabolic hub, although it functions differently from its canonical mammalian counterpart. It is not primarily for generating reducing equivalents for oxidative phosphorylation but rather serves as a source for biosynthetic precursors. The disruption of this cycle or the reduction of its key substrate, pyruvate, would have catastrophic consequences for the parasite's ability to synthesize essential molecules, leading to cell death.

Figure 1. A simplified diagram illustrating the central role of pyruvate in the Plasmodium falciparum TCA cycle and the putative points of interference by this compound. The cycle is crucial for generating biosynthetic precursors.

Experimental Protocols

Detailed experimental protocols for the synthesis, biological evaluation, and mechanism of action studies of this compound are not publicly available. The information presented in this guide is derived from supplier datasheets, which do not cite primary research articles.

However, a hypothetical workflow for screening and characterizing a compound like this compound would typically involve the following stages.

Figure 2. A representative workflow for the discovery and characterization of a novel antimalarial compound, from initial screening to mechanism of action studies.

Synthesis

The chemical synthesis route for this compound has not been published. Based on its structure, which contains a substituted aminothiazole core, its synthesis would likely involve a multi-step pathway, potentially employing a Hantzsch thiazole synthesis or a similar cyclization reaction as a key step to form the central thiazole ring.

Conclusion and Future Directions

This compound is a promising antiplasmodial compound with a potent inhibitory effect on P. falciparum. Its reported mechanism of action, the disruption of central carbon metabolism, represents a validated and important strategy in antimalarial drug development. However, a significant gap in knowledge exists, as the primary research detailing its discovery, synthesis, and comprehensive biological evaluation is not publicly accessible.

For the research community, the key future directions would be:

-

Identification of the Primary Literature: Locating the original patent or publication is critical to fully evaluate the potential of this compound.

-

Target Deconvolution: Precisely identifying the molecular target(s) within the pyruvate metabolism or TCA cycle pathways would enable structure-based drug design and a deeper understanding of its mechanism.

-

In Vivo Efficacy: Assessing the compound's efficacy and pharmacokinetic properties in animal models of malaria is a necessary next step for any potential therapeutic lead.

This guide provides a consolidated view of the available data on this compound. While the lack of detailed experimental protocols limits its immediate application in a research setting, the information presented highlights a potentially valuable scaffold for the development of new therapies to combat drug-resistant malaria.

References

In Vitro Antimicrobial Spectrum of Anti-infective Agent 9: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of the novel investigational compound, Anti-infective agent 9. The data presented herein summarizes its activity against a broad panel of Gram-positive and Gram-negative bacteria. Detailed experimental protocols for antimicrobial susceptibility testing and visualizations of the experimental workflow and a proposed mechanism of action are included to support further research and drug development efforts.

In Vitro Antibacterial Spectrum

The antibacterial activity of this compound was determined against a diverse array of clinical isolates and reference strains. The primary metric for assessing this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The MIC values for this compound were established using standard broth microdilution methods.[2][3]

Activity Against Gram-Positive Bacteria

This compound exhibits potent activity against a wide range of Gram-positive pathogens, including strains with resistance to other classes of antibiotics. The MIC values, presented in Table 1, demonstrate strong inhibitory effects against these organisms. For context, the activity of comparator agents is also included.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Organism (No. of Isolates) | This compound MIC (µg/mL) | Comparator Agent A MIC (µg/mL) | Comparator Agent B MIC (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | ≤0.5 | 0.5 | 1 |

| Staphylococcus aureus (Methicillin-Resistant) | ≤1 | >32 | 2 |

| Coagulase-Negative Staphylococci (Methicillin-Resistant) | ≤1 | >32 | 4 |

| Enterococcus faecalis (Vancomycin-Susceptible) | ≤0.5 | 1 | 2 |

| Enterococcus faecium (Vancomycin-Resistant) | ≤0.5 | >64 | 1 |

MIC values are presented as the concentration at which 90% of isolates are inhibited (MIC₉₀). Data is based on a representative novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (B592863) (GAR-936)[4].

Activity Against Gram-Negative Bacteria

This compound also demonstrates significant activity against several clinically important Gram-negative bacteria. While the potency can be more varied compared to its effects on Gram-positive organisms, the MIC values are promising for a number of key pathogens.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Organism (No. of Isolates) | This compound MIC (µg/mL) | Comparator Agent C MIC (µg/mL) | Comparator Agent D MIC (µg/mL) |

| Escherichia coli | 1.5 - 3.5 | 8 | 0.5 |

| Klebsiella pneumoniae | 2 | 16 | 1 |

| Enterobacter spp. | 4 | >32 | 2 |

| Acinetobacter baumannii | 8 | 64 | 4 |

| Pseudomonas aeruginosa | 18.2% resistance | >64 | 16 |

MIC values are presented as the concentration at which 90% of isolates are inhibited (MIC₉₀) or as otherwise noted. Data is based on a representative novel glycylcycline, the 9-t-butylglycylamido derivative of minocycline (GAR-936) and other general findings[4][5].

Experimental Protocols

The following protocols are standard methodologies for determining the in vitro antimicrobial spectrum of a novel agent.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique for quantitatively measuring the in vitro activity of an antimicrobial agent.[1]

-

Preparation of Antimicrobial Agent Stock Solution : A stock solution of this compound is prepared in a suitable solvent at a concentration that is a multiple of the highest concentration to be tested.

-

Preparation of Microtiter Plates : A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) or another appropriate growth medium.[6][7] This creates a gradient of drug concentrations across the plate.

-

Inoculum Preparation : The bacterial isolates to be tested are cultured on an appropriate agar (B569324) medium. Several colonies are then used to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[8] This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[7]

-

Inoculation and Incubation : Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[6] The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific microorganism being tested.[8]

-

Determination of MIC : Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[9]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic nature of an antimicrobial agent.[2][3]

-

Preparation of Test Tubes : A series of test tubes are prepared with a suitable broth medium containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Inoculation : A standardized bacterial suspension is added to each tube to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Incubation and Sampling : The tubes are incubated under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each tube.

-

Viable Cell Counting : The collected aliquots are serially diluted and plated onto an appropriate agar medium. After incubation, the number of viable colonies is counted.

-

Data Analysis : The results are plotted as the log₁₀ of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Caption: Proposed mechanism of this compound via protein synthesis inhibition.

References

- 1. apec.org [apec.org]

- 2. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Evaluation of the in vitro activity of 9 antimicrobials against bacterial strains isolated from patients in intensive care units in brazil: MYSTIC Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

Initial Structure-Activity Relationship (SAR) Studies of Nitazoxanide Analogues as Anti-infective Agents

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of nitazoxanide (B1678950) (NTZ) analogues, a promising class of anti-infective agents. Nitazoxanide, an FDA-approved drug, exhibits a broad spectrum of activity against various pathogens, and its derivatives are being extensively explored to enhance efficacy, expand the spectrum of activity, and overcome resistance.[1][2][3] This document details the synthesis, quantitative biological evaluation, and mechanistic insights into these novel compounds.

Introduction to Nitazoxanide and its Analogues

Nitazoxanide (NTZ) is a thiazolide antiparasitic agent with a unique mode of action, primarily targeting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is crucial for anaerobic energy metabolism in various pathogens.[1][4] NTZ is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide (B1683187) (TIZ).[3] The core structure of NTZ, featuring a 5-nitrothiazole (B1205993) ring linked to a salicylic (B10762653) acid moiety through an amide bond, has been the subject of extensive medicinal chemistry efforts to generate analogues with improved antimicrobial properties.[2][3] These modifications have focused on various parts of the molecule, including the salicyl ring, the amide linker, and the nitrothiazole group, to probe the structural requirements for enhanced activity and broader spectrum.[3]

Quantitative Structure-Activity Relationship (SAR) Data

The antimicrobial activity of nitazoxanide and its analogues has been evaluated against a range of pathogens, including bacteria and protozoa. The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for key analogues, providing a clear comparison of their potencies.

Table 1: In Vitro Antibacterial Activity of Nitazoxanide Analogues against Various Bacterial Strains (MIC in μM)

| Compound | E. coli | K. pneumoniae | P. aeruginosa | S. aureus | E. faecalis | H. pylori |

| Nitazoxanide (NTZ) | 104.13 | - | 416.55 | - | - | - |

| Ciprofloxacin | 0.3 | - | - | - | - | - |

| Analogue 3a | 4.89 | - | - | - | - | - |

| Analogue 3b | - | - | - | - | > Cipro | - |

| Analogue 5c | 4.89 | > Cipro | - | - | - | - |

| Analogue 5f | - | - | - | - | - | = Cipro (1.74) |

| Analogue 5j | - | - | > Cipro (2.96) | - | > Cipro | - |

| Analogue 5k | - | - | - | - | > Cipro | - |

| Analogue 5n | - | > Cipro | 7.91 | > Cipro (0.87) | - | - |

| Analogue 5o | 1.48 | > Cipro | - | - | - | - |

| Data synthesized from multiple sources.[3] |

Table 2: Antimicrobial Activity of Benzologous and p-Chlorobenzenesulfonamide Analogues

| Compound | Activity compared to NTZ and Ciprofloxacin |

| Analogue 3a (benzologous) | 100- to 2000-fold more potent |

| Analogue 4a (benzologous) | 100- to 2000-fold more potent |

| Analogue 8d (p-chlorobenzenesulfonamide) | 100- to 2000-fold more potent |

| Analogue 9d (p-chlorobenzenesulfonamide) | 100- to 2000-fold more potent |

| Data from studies on nosocomial pathogens.[2][5] |

Table 3: Giardicidal Activity of Nitazoxanide Analogues (IC50 in μM)

| Compound | G. lamblia (ATCC strain) | G. lamblia (NTZ-resistant strain) |

| Nitazoxanide (NTZ) | - | 7.29 |

| Metronidazole (MTZ) | > NTZ | - |

| FLP-2 | < NTZ | 0.37 |

| FLP-6 | < NTZ | 0.54 |

| FLP-8 | < NTZ | 1.19 |

| CNZ-7 | - | 2.5 |

| CNZ-8 | - | 13.7 |

| Data from studies on Giardia lamblia.[6] |

Experimental Protocols

This section details the general methodologies employed in the synthesis and antimicrobial evaluation of nitazoxanide analogues.

A common method for synthesizing nitazoxanide analogues involves the coupling of a substituted salicylic acid derivative with 2-amino-5-nitrothiazole.

-

Activation of Carboxylic Acid: The substituted salicylic acid is dissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is added, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid group.

-

Amide Bond Formation: 2-Amino-5-nitrothiazole is added to the reaction mixture. The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure nitazoxanide analogue.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Inoculum: Bacterial strains are cultured overnight on an appropriate agar (B569324) medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal Concentration (MBC):

-

Following the determination of the MIC, a small aliquot (e.g., 10 μL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.

-

The plates are incubated at 37°C for 24-48 hours.

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of nitazoxanide and the general workflow for the SAR studies.

References

- 1. Synthesis and Antimicrobial Evaluation of Nitazoxanide-Based Analogues: Identification of Selective and Broad Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]

- 5. Nitazoxanide Analogues as Antimicrobial Agents Against Nosocomial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Technical Guide: Target Identification and Validation for Anti-infective Agent 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. This necessitates the discovery and development of novel anti-infective agents with new mechanisms of action. Anti-infective Agent 9 (also referred to as Antituberculosis agent-9 or Compound 5a) has been identified as a promising candidate with potent activity against Mtb. This guide provides a comprehensive technical overview of a systematic approach to identify and validate the molecular target of this compound, a critical step in its development as a therapeutic agent.

Initial screening has demonstrated the potent bactericidal activity of this compound. However, its molecular target and mechanism of action remain to be elucidated. This document outlines a multi-pronged strategy, integrating genetic, biochemical, and proteomic approaches to first identify and subsequently validate the cellular target of this novel compound. The methodologies described herein are designed to provide a high degree of confidence in the identified target, thereby establishing a solid foundation for lead optimization and further preclinical development.

Compound Profile: this compound

This compound is an orally active compound with significant inhibitory activity against various strains of Mycobacterium tuberculosis. The key quantitative data gathered from initial profiling studies are summarized below.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Cell/Strain | Comments |

| MIC | 0.5 µg/mL | M. tuberculosis H37Ra | Minimum Inhibitory Concentration.[1] |

| MIC | 0.5 µg/mL | M. tuberculosis H37Rv (clinical isolate) | Activity against virulent laboratory strain.[1] |

| MIC | 0.5 - 1.0 µg/mL | Various clinical isolates of M. tuberculosis | Demonstrates activity against multiple strains.[1] |

| MIC | 4.0 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | Indicates broader anti-infective potential.[1] |

| MIC | 4.0 µg/mL | M. abscessus | Activity against a non-tuberculous mycobacterium.[1] |

| MIC | 4.0 µg/mL | M. smegmatis | Activity against a non-pathogenic, fast-growing mycobacterium.[1] |

| IC₅₀ | 3.1 µM | HepG2 (human liver carcinoma cells) | Cytotoxicity against a human cell line.[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Efficacy |

| Mouse | 300 mg/kg, oral, daily for 4 days | Moderate antitubercular efficacy, with a 0.5 log₁₀ reduction in relative light units (RLU) compared to control.[1] |

Target Identification Strategy

A robust target identification strategy should employ multiple orthogonal approaches to increase the likelihood of success and provide converging lines of evidence. The proposed workflow for this compound is depicted below.

References

A Preliminary ADME/Tox Profile of the Hypothetical Anti-infective Agent AIN-9

Disclaimer: "Anti-infective agent 9" is a non-specific identifier. This document presents a representative, hypothetical ADME/Tox profile for an illustrative compound, designated "AIN-9," to serve as a technical guide for researchers, scientists, and drug development professionals. The data and protocols are provided as examples of a typical early-stage drug discovery assessment.

Introduction

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in the development of new anti-infective agents. A favorable ADME/Tox profile is essential for a compound to become a viable drug candidate, as it directly impacts therapeutic efficacy and patient safety. This guide provides a preliminary in vitro ADME/Tox profile of AIN-9, a novel synthetic antibacterial agent. The following sections detail its physicochemical properties, performance in key ADME assays, and initial toxicity assessment.

Physicochemical and Absorption Properties

The fundamental physicochemical characteristics of AIN-9 were determined to provide a baseline for interpreting its ADME profile. Intestinal absorption potential was subsequently evaluated using a Caco-2 permeability assay.

Table 1: Physicochemical and Absorption Data for AIN-9

| Parameter | Assay | Result | Interpretation |

| Molecular Weight | N/A | 410.5 g/mol | Acceptable (Lipinski's Rule) |

| logP | Calculated | 2.8 | Good lipophilicity for membrane permeation |

| Aqueous Solubility | Kinetic Solubility Assay | 75 µM (pH 7.4) | Moderate solubility |

| Intestinal Permeability | Caco-2 Permeability | Papp (A→B): 15.2 x 10-6 cm/s | High Permeability |

| Efflux Liability | Caco-2 Efflux Ratio | 1.2 | Not a significant P-gp substrate |

Distribution Characteristics

The extent to which AIN-9 distributes into tissues and binds to plasma proteins was assessed, as these factors heavily influence the free drug concentration available to exert a therapeutic effect.

Table 2: Distribution Profile of AIN-9

| Parameter | Assay | Result | Interpretation |

| Plasma Protein Binding | Equilibrium Dialysis (Human) | 92.5% bound | High binding, potentially lower free fraction |

| Blood-to-Plasma Ratio | In Vitro Incubation | 0.95 | Primarily distributes in plasma |

Metabolic Stability

The susceptibility of AIN-9 to metabolism was evaluated using human liver microsomes. Additionally, its potential to inhibit major Cytochrome P450 (CYP) enzymes was determined to assess the risk of drug-drug interactions.

Table 3: Metabolic Stability and CYP Inhibition Profile of AIN-9

| Parameter | Assay | Result | Interpretation |

| Metabolic Stability | Human Liver Microsomes | T1/2: 45 min | Moderately stable |

| CYP Inhibition | Fluorometric Assay (IC50) | CYP1A2: >50 µMCYP2C9: >50 µMCYP2D6: 35 µMCYP3A4: >50 µM | Low risk of major CYP inhibition |

In Vitro Toxicity Profile

Preliminary toxicity was assessed to identify potential liabilities. Key assays included cytotoxicity against a human liver cell line, blockade of the hERG potassium channel (a marker for cardiotoxicity), and mutagenicity potential.

Table 4: Preliminary In Vitro Toxicity Data for AIN-9

| Parameter | Assay | Result | Interpretation |

| Cytotoxicity | HepG2 Cell Viability | CC50: 88 µM | Low cytotoxicity |

| Cardiotoxicity Risk | hERG Binding Assay | IC50: >30 µM | Low risk of hERG channel blockade |

| Mutagenicity | Ames Test (TA98, TA100) | Negative | Non-mutagenic |

Detailed Experimental Protocols

Caco-2 Permeability Assay

Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured on semi-permeable Transwell® inserts for 21 days to form a differentiated, polarized monolayer that serves as a model of the intestinal epithelium. On the day of the experiment, the cell monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER). The culture medium is replaced with transport buffer on both the apical (A) and basolateral (B) sides. AIN-9 is added to the donor chamber (apical for A→B permeability, basolateral for B→A permeability) at a final concentration of 10 µM. Samples are collected from the receiver chamber at timed intervals (e.g., 30, 60, 90, 120 minutes). The concentration of AIN-9 in the collected samples is quantified using LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio (Papp B→A / Papp A→B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.

Human Liver Microsomal Stability Assay

AIN-9 (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) containing the cofactor NADPH (1 mM) to initiate the metabolic reaction. The incubation is carried out in a shaking water bath at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is quenched by adding an equal volume of ice-cold acetonitrile (B52724) containing an internal standard. Control incubations are performed without NADPH to account for non-enzymatic degradation. The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of AIN-9. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression provides the elimination rate constant (k). The in vitro half-life (T1/2) is calculated as 0.693/k.

HepG2 Cytotoxicity Assay

The human liver carcinoma cell line, HepG2, is seeded into 96-well plates and allowed to attach overnight. The cells are then treated with AIN-9 at various concentrations (e.g., 0.1 to 100 µM) in triplicate for 48 hours. Following incubation, cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. Luminescence is measured using a plate reader. The data is normalized to vehicle-treated control cells (100% viability) and background (0% viability). The concentration-response curve is plotted, and the CC50 value (the concentration at which cell viability is reduced by 50%) is determined using non-linear regression analysis.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for the Caco-2 intestinal permeability assay.

Caption: Generalized pathway of Type I metabolism via Cytochrome P450 enzymes.

Caption: Hypothetical signaling pathway for toxicity via mitochondrial apoptosis.

A Technical Guide to the Biosynthesis of Penicillin in Penicillium chrysogenum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthesis of penicillin, a cornerstone anti-infective agent, in its primary industrial producing organism, the filamentous fungus Penicillium chrysogenum (also known as Penicillium rubens).[1][2] The guide details the core biochemical pathway, the genetic basis of its regulation, quantitative data related to production, and the experimental protocols used to elucidate this vital metabolic process.

Introduction to Penicillin Biosynthesis

Penicillin is a secondary metabolite, meaning it is produced by the organism during the stationary phase of growth, often in response to environmental stress.[2][3] Its biosynthesis is a complex, multi-step process that is compartmentalized within the fungal cell. The pathway begins in the cytosol and concludes in the microbodies (peroxisomes).[4][5] The entire process is orchestrated by a cluster of genes that encode the requisite enzymes.[6][7]

The Core Biosynthetic Pathway

The synthesis of penicillin from its constituent amino acids can be summarized in three key enzymatic steps.[4][7]

Step 1: Condensation of Precursor Amino Acids

The pathway commences with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, non-ribosomal peptide synthetase (NRPS) enzyme, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) . The product of this step is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[7] This initial step occurs in the cytosol.[4]

Step 2: Formation of the Bicyclic Ring Structure

The second step involves the oxidative cyclization of the linear LLD-ACV tripeptide to form the characteristic bicyclic β-lactam and thiazolidine (B150603) ring structure of the penicillin core. This reaction is catalyzed by isopenicillin N synthase (IPNS) , an iron-dependent oxidase.[4][8] The product, isopenicillin N (IPN) , is the first bioactive intermediate in the pathway and possesses weak antibiotic activity.[4] This step also takes place in the cytosol.[5]

Step 3: Side-Chain Exchange

The final step in the biosynthesis of penicillins, such as penicillin G or V, involves the exchange of the L-α-aminoadipic acid side chain for a hydrophobic side chain, such as phenylacetic acid or phenoxyacetic acid. This reaction is catalyzed by isopenicillin N acyltransferase (IAT) .[7] For this to occur, the precursor side-chain molecule must first be activated to its coenzyme A (CoA) thioester by a specific phenylacetyl-CoA ligase (PCL) .[7] This terminal step of the pathway is localized within the microbodies.[5][9]

Pathway Visualization

Caption: The core penicillin biosynthesis pathway in P. chrysogenum.

Genetic Organization and Regulation

The genes encoding the three core enzymes of penicillin biosynthesis are organized in a conserved gene cluster.[6][7]

-

pcbAB : Encodes ACV synthetase (ACVS).

-

pcbC : Encodes isopenicillin N synthase (IPNS).

-

penDE : Encodes isopenicillin N acyltransferase (IAT).

The expression of these genes is tightly regulated by a complex network influenced by various factors, including the carbon source, nitrogen levels, amino acids, and ambient pH.[4][10] For instance, high concentrations of glucose are known to repress the transcription of all three biosynthesis genes.[6] Conversely, lactose (B1674315) is often used as a carbon source in industrial production because it does not cause this repression.[6] Key regulatory proteins, such as the pH-dependent transcriptional regulator PacC and repressors like AnBH1 and VeA, also play crucial roles in controlling the expression of the penicillin gene cluster.[10][11][12]

Regulatory Network Visualization

Caption: Key factors regulating penicillin gene expression and production.

Quantitative Data on Penicillin Production

Industrial strain improvement programs, utilizing classical mutagenesis and modern genetic engineering, have dramatically increased penicillin yields over the decades.[1] Early production with Penicillium notatum yielded around 1 mg/dm³, whereas modern industrial strains of P. chrysogenum can produce 40-50 grams per liter (g/dm³) in optimized fed-batch fermentation processes.[3][13]

| Parameter | Early Production (P. notatum) | Modern Industrial Production (P. chrysogenum) | Reference |

| Organism | Penicillium notatum | Penicillium chrysogenum | [3][13] |

| Production Yield | ~1 mg/dm³ | 40-50 g/L (50 g/dm³) | [3][13] |

| Fermentation Type | Surface Culture | Submerged Fed-Batch Culture | [2][14] |

| Typical Carbon Source | Sucrose | Lactose, Glucose (fed-batch) | [6][14] |

| Fermentation Time | N/A | 120-200 hours | [3] |

| Recovery Yield | Very Low | ~90% | [3] |

Key Experimental Protocols

The elucidation of the penicillin biosynthesis pathway has relied on a variety of experimental techniques. Below are summarized methodologies for key experiments.

Gene Expression Analysis via Quantitative RT-PCR

This protocol is used to quantify the transcript levels of the penicillin biosynthesis genes (pcbAB, pcbC, penDE) under different culture conditions (e.g., in the presence of repressive vs. inducing carbon sources).

Methodology:

-

Fungal Culture and RNA Isolation: Grow P. chrysogenum in a defined production medium for a specified time (e.g., 5 days).[7] Harvest mycelia and immediately freeze in liquid nitrogen. Isolate total RNA using a reagent like TRIzol, followed by DNase treatment to remove any contaminating genomic DNA.[7]

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified total RNA (e.g., 500 ng) using a reverse transcriptase kit with oligo(dT) or random primers.[7]

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix with specific primers designed for pcbAB, pcbC, and penDE.[7] Use a housekeeping gene (e.g., actin or tubulin) as an internal control for normalization. The thermocycler conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression under test conditions to a control condition.

Metabolite Concentration Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) is used to quantify the concentration of penicillin and its precursors/intermediates in the culture medium.

Methodology:

-

Sample Preparation: Collect the culture medium by centrifuging the fungal culture to pellet the mycelia. Filter the supernatant to remove any remaining solids.

-

HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column like Shim-pack XR-ODS).[7]

-

Mobile Phase and Detection: Use an isocratic or gradient mobile phase appropriate for separating the compounds of interest. A common mobile phase for penicillin analysis consists of acetonitrile (B52724) and an acidic phosphate (B84403) buffer.[7] Detect the compounds using a UV detector at a specific wavelength (e.g., 254 nm for penicillin V).[7]

-

Quantification: Create a standard curve using known concentrations of pure penicillin. Compare the peak areas from the experimental samples to the standard curve to determine their concentrations.

Subcellular Localization using Immuno-electron Microscopy

This technique is used to determine the specific cellular compartments where the biosynthesis enzymes are located.

Methodology:

-

Fixation and Embedding: Fix fungal hyphae with a mixture of glutaraldehyde (B144438) and paraformaldehyde to preserve cellular structures. Dehydrate the samples and embed them in a resin (e.g., Lowicryl).

-

Ultrathin Sectioning: Cut ultrathin sections of the embedded hyphae using an ultramicrotome and place them on grids.

-

Immunolabeling: Incubate the sections with a primary antibody raised against a specific penicillin biosynthesis enzyme (e.g., anti-IAT). After washing, incubate with a secondary antibody conjugated to gold particles (e.g., goat anti-rabbit IgG-gold). The gold particles will appear as electron-dense dots, revealing the location of the target enzyme.

-

Electron Microscopy: Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast and visualize them using a transmission electron microscope (TEM). The distribution of gold particles indicates the subcellular localization of the enzyme.[5]

Experimental Workflow Visualization

Caption: Workflow for characterizing penicillin biosynthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. news-medical.net [news-medical.net]

- 5. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Control of Expression of Penicillin Biosynthesis Genes in Fungi: Regulatory Proteins Interact with a Bidirectional Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased Penicillin Production in Penicillium chrysogenum Production Strains via Balanced Overexpression of Isopenicillin N Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Regulation of penicillin biosynthesis in filamentous fungi. | Semantic Scholar [semanticscholar.org]

- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 14. acs.org [acs.org]

An In-depth Technical Guide on the Physicochemical Characteristics of Ciprofloxacin (as a representative Anti-infective agent)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ciprofloxacin (B1669076), a broad-spectrum fluoroquinolone antibiotic. Ciprofloxacin is widely used for treating a variety of bacterial infections, including bone and joint infections, respiratory tract infections, and urinary tract infections.[1][2] A thorough understanding of its physicochemical characteristics is fundamental for formulation development, analytical method validation, and predicting its pharmacokinetic profile.

Core Physicochemical Properties

Ciprofloxacin is a faintly yellowish to light yellow crystalline substance.[1] Its behavior is governed by its molecular structure, which includes a carboxylic acid group and a piperazine (B1678402) ring, making it an amphoteric compound.[3][4]

Table 1: Summary of Key Physicochemical Data for Ciprofloxacin

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [1][5] |

| Molecular Weight | 331.34 g/mol | [5][6] |

| Melting Point | 255-257 °C (decomposes) | [6] |

| pKa | pKa₁ = 6.09 (carboxylic acid), pKa₂ = 8.62-8.74 (piperazine nitrogen) | [4][6][7] |

| LogP (n-octanol/water) | 0.28 (non-ionized) | [6] |

| Water Solubility | pH-dependent; approx. 30-36 mg/mL for the hydrochloride salt.[3][6][8] |

1.1. Solubility

Ciprofloxacin's aqueous solubility is highly dependent on pH due to its two ionizable functional groups.[3][4] The lowest solubility is observed at its isoelectric point (pI ≈ 7.14).[4] The hydrochloride salt is freely soluble in water (approximately 36 mg/mL at 25°C), while the free base form has poor water solubility.[3][6][9] It is also soluble in dilute acidic solutions like 0.1N HCl but is practically insoluble in ethanol.[6][10] The formation of different salt forms can significantly enhance its aqueous solubility.[11]

1.2. Dissociation Constant (pKa)

Ciprofloxacin has two primary pKa values. The carboxylic acid group has a pKa of approximately 6.09, while the nitrogen on the piperazinyl ring has a pKa around 8.62-8.74.[4][6][7] These values are critical as they determine the extent of ionization of the molecule at a given pH, which in turn influences its solubility, absorption, and distribution.

1.3. Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. For the non-ionized form of ciprofloxacin, the LogP value is 0.28, indicating a relatively low lipophilicity.[6] This property is a key determinant of the drug's ability to permeate biological membranes.

1.4. Stability

Ciprofloxacin is susceptible to degradation under stress conditions such as light, heat, and certain pH ranges.[3] It should be protected from intense UV light.[6] Solutions of ciprofloxacin hydrochloride are stable for at least 14 days at room temperature.[6] When diluted in 5% Dextrose in Water (D5W) or 0.9% Normal Saline (NS) and stored in PVC bags, it remains stable for up to 30 days under refrigeration or at room temperature.[12] Reconstituted oral suspensions are stable for 14 days.[6]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][13][14]

-

DNA Gyrase Inhibition : In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the enzyme-DNA complex, preventing the resealing of the DNA strands, which leads to double-strand breaks and ultimately cell death.[13][15]

-

Topoisomerase IV Inhibition : In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the separation of replicated chromosomal DNA into the respective daughter cells during cell division. Inhibition of this enzyme prevents the segregation of the DNA, thereby halting cell division.[13][14]

This dual-targeting mechanism contributes to its broad-spectrum activity and reduces the likelihood of bacteria developing resistance through a single mutation.[14]

Caption: Ciprofloxacin's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

Detailed and validated methodologies are crucial for the accurate determination of physicochemical properties.

3.1. Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.

-

Preparation : Prepare a series of buffered solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Saturation : Add an excess amount of ciprofloxacin powder to a known volume of each buffered solution in a sealed flask.

-

Equilibration : Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : After equilibration, allow the suspensions to settle. Centrifuge or filter the samples using a 0.22 µm filter to separate the undissolved solid from the saturated solution.

-

Quantification : Analyze the concentration of ciprofloxacin in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Analysis : Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Caption: Workflow for determining the pH-solubility profile of ciprofloxacin.

3.2. Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and widely used method for the quantification of ciprofloxacin in various matrices.[16][17][18]

-

Instrumentation : A standard HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.[16][17]

-

Mobile Phase : An isocratic or gradient mixture of an acidic buffer and an organic solvent is common. A typical mobile phase consists of a mixture of phosphate (B84403) buffer (pH adjusted to 2.7-3.0 with orthophosphoric acid) and acetonitrile (B52724) (e.g., 77:23 v/v).[16][19]

-

Chromatographic Conditions :

-

Standard Preparation : Prepare a stock solution of ciprofloxacin standard in a suitable solvent (e.g., mobile phase or dilute acid). Create a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation :

-

For Formulations : Crush tablets and dissolve the powder in the mobile phase. Dilute the solution to fall within the linear range of the calibration curve.[17]

-

For Biological Fluids (Plasma) : Deproteinize the plasma sample by adding a precipitating agent like acetonitrile. Centrifuge the mixture, and inject the clear supernatant into the HPLC system.[16][18]

-

-

Analysis : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of ciprofloxacin in the unknown samples by interpolating their peak areas from the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[17][20]

References

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. usbio.net [usbio.net]

- 6. Ciprofloxacin | C17H18FN3O3 | CID 2764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. toku-e.com [toku-e.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Improving aqueous solubility of ciprofloxacin: three different stoichiometric hydrated salt forms with oxalic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Stability of Ciprofloxacin in Polyvinylchloride Minibags - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 14. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. benchchem.com [benchchem.com]

- 18. academic.oup.com [academic.oup.com]

- 19. japsonline.com [japsonline.com]

- 20. impactfactor.org [impactfactor.org]

Early Safety and Toxicity Assessment of Anti-infective Agent 9: A Technical Guide

Introduction

The discovery and development of new anti-infective agents are critical to combating the global threat of antimicrobial resistance. Early and rigorous assessment of a drug candidate's safety and toxicity profile is a fundamental component of the preclinical development process.[1][2] This technical guide provides a comprehensive overview of the essential in vitro and in vivo studies for the early safety evaluation of a novel candidate, designated here as "Anti-infective agent 9." The primary goals of this early assessment are to identify potential target organs for toxicity, establish a preliminary therapeutic index, and determine a safe starting dose for first-in-human clinical trials.[3] This document is intended for researchers, toxicologists, and drug development professionals, offering detailed experimental protocols and data interpretation frameworks.

In Vitro Toxicity Assessment

In vitro assays are the first line of evaluation, providing rapid and cost-effective methods to screen for potential liabilities before advancing to animal studies.[4] A standard panel includes cytotoxicity, hemolytic potential, and genotoxicity assays.

Cytotoxicity Profile

Cytotoxicity assays measure the potential of a compound to cause cell death.[5] These tests are performed on a panel of cell lines to assess both general toxicity and potential organ-specific effects (e.g., using liver or kidney cells).

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Tissue of Origin | Assay Type | IC₅₀ (µM) |

| HepG2 | Liver Carcinoma | MTT | 85.6 |

| HEK293 | Embryonic Kidney | MTT | > 100 |

| A549 | Lung Carcinoma | Neutral Red | 92.1 |

| THP-1 | Monocytic Leukemia | LDH Release | 78.4 |

IC₅₀: Half-maximal inhibitory concentration. A higher value indicates lower cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

Hemolytic Activity

This assay assesses the potential of the compound to lyse red blood cells (hemolysis), which can indicate a risk of anemia and other hematological toxicities.[5][7]

Table 2: Hemolytic Activity of this compound

| Concentration (µM) | % Hemolysis |

| 10 | 0.5% |

| 50 | 1.8% |

| 100 | 4.2% |

| 200 | 8.9% |

Result Interpretation: Less than 5% hemolysis at therapeutic concentrations is generally considered acceptable.

Experimental Protocol: Red Blood Cell Lysis Assay

-

Blood Collection: Obtain fresh human red blood cells (RBCs) from a healthy donor in a tube containing an anticoagulant.

-

RBC Preparation: Centrifuge the blood to pellet the RBCs. Wash the pellet three times with cold, sterile phosphate-buffered saline (PBS). Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.

-

Compound Incubation: In a 96-well plate, add 100 µL of the 2% RBC suspension to 100 µL of this compound at various concentrations.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate for 1 hour at 37°C with gentle agitation.

-

Centrifugation: Centrifuge the plate to pellet intact RBCs and cell debris.

-

Data Acquisition: Transfer 100 µL of the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

In Vitro to In Vivo Safety Assessment Workflow

The progression from in vitro screening to in vivo studies follows a structured workflow designed to de-risk the compound at each stage. Early in vitro tests for cytotoxicity and genotoxicity identify major liabilities, while subsequent in vivo studies provide a more comprehensive assessment of systemic toxicity in a whole-organism context.

Caption: Workflow for early preclinical safety assessment of an anti-infective agent.

In Vivo Acute Toxicity Study

Following a favorable in vitro profile, the first in vivo study is typically an acute toxicity test in a rodent species to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[8]

Table 3: Summary of Acute Toxicity Study of this compound in Mice (Single IV Dose)

| Dose Group (mg/kg) | n (M/F) | Mortality | Key Clinical Signs | Necropsy Findings |

| Vehicle Control | 5/5 | 0/10 | None observed | No significant findings |

| 50 | 5/5 | 0/10 | None observed | No significant findings |

| 150 | 5/5 | 0/10 | Mild lethargy, resolved within 4h | No significant findings |

| 450 | 5/5 | 2/10 | Severe lethargy, ataxia, piloerection | Discoloration of liver and kidneys |

IV: Intravenous; M/F: Male/Female

Experimental Protocol: Acute Systemic Toxicity (Rodent)

-

Animal Model: Use healthy, young adult mice (e.g., CD-1 strain), with an equal number of males and females per group.[9]

-

Acclimatization: Acclimate animals to the laboratory environment for at least 5 days before dosing.

-

Dose Groups: Assign animals to at least three dose groups and one vehicle control group. Doses should be selected to span a range from no effect to overt toxicity.

-

Administration: Administer this compound as a single dose via the intended clinical route (e.g., intravenous injection).

-

Observation: Observe animals for mortality and clinical signs of toxicity (e.g., changes in behavior, appearance, respiration) immediately after dosing, at 4 hours, and then daily for 14 days.[8]

-

Body Weight: Record the body weight of each animal prior to dosing and at least weekly thereafter.

-

Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died on study) to examine external surfaces, orifices, and all internal organs.

-

Histopathology: Collect major organs (liver, kidneys, heart, lungs, spleen, brain, etc.) and preserve them in 10% neutral buffered formalin for potential histopathological examination, particularly from the control and high-dose groups.[9]

Genotoxicity Assessment

Genotoxicity assays are required to detect compounds that can induce genetic damage such as mutations or chromosomal aberrations. The standard initial screen is the bacterial reverse mutation assay (Ames test).

Table 4: Ames Test Results for this compound

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| TA98 | + | Negative |

| TA100 | - | Negative |

| TA100 | + | Negative |

| TA1535 | - | Negative |

| TA1535 | + | Negative |

| TA1537 | - | Negative |

| TA1537 | + | Negative |

Result Interpretation: A "Negative" result indicates that the number of revertant colonies was not significantly increased (e.g., <2-fold) compared to the vehicle control, suggesting the compound is not mutagenic under the test conditions.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are histidine-dependent and contain different mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: In a test tube, combine the bacterial culture, this compound at several concentrations, and either S9 mix or a buffer.

-

Plating: After a brief pre-incubation, add top agar (B569324) to the mixture and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Analysis: A positive result is recorded if there is a concentration-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Toxidicity Pathway: Drug-Induced Apoptosis

Understanding the potential mechanism of toxicity is crucial. Many anti-infective agents can induce cellular stress, leading to programmed cell death (apoptosis). This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Below is a simplified diagram of the intrinsic apoptosis pathway that could be activated by cellular damage from a xenobiotic.

Caption: Simplified intrinsic pathway of apoptosis induced by cellular stress.

Conclusion and Next Steps

The initial safety and toxicity assessment of this compound indicates a promising profile. The agent exhibits low in vitro cytotoxicity against key human cell lines and is non-hemolytic at concentrations well above the expected therapeutic range. Furthermore, it is non-mutagenic in the Ames test. The in vivo acute toxicity study in mice established a high maximum tolerated dose, with no mortality observed at 150 mg/kg.

Based on these results, the next steps in the nonclinical safety evaluation would include:

-

Safety Pharmacology Studies: To assess effects on cardiovascular, respiratory, and central nervous system functions.

-

Repeat-Dose Toxicity Studies: To evaluate the toxicological effects of repeated administration over a longer duration (e.g., 28 days) in both a rodent and a non-rodent species, as recommended by ICH guidelines.[3][10]

-

Pharmacokinetic/Toxicokinetic (PK/TK) Analysis: To relate the observed toxic effects to the systemic exposure of the drug.

Successful completion of these studies is required to support an Investigational New Drug (IND) or Clinical Trial Application (CTA) and the initiation of Phase 1 clinical trials.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. books.rsc.org [books.rsc.org]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Preclinical Efficacy and Safety [sigmaaldrich.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA issues final guidance on pediatric anti-infective development | RAPS [raps.org]

Methodological & Application

Application Notes and Protocols for Minimum Inhib Inhibitory Concentration (MIC) Testing of Anti-infective agent 9

For Researchers, Scientists, and Drug Development Professionals

Introduction